molecular formula C10H7ClN4S B1434339 3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1955547-26-8

3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1434339
CAS No.: 1955547-26-8
M. Wt: 250.71 g/mol
InChI Key: AEGAAQOGHLSULX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine ( 1955530-80-9) is a chemical building block belonging to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocyclic compounds . This scaffold is of significant interest in medicinal chemistry for the development of novel anticancer agents . The molecular formula is C 10 H 7 ClN 4 S and it has a molecular weight of 250.71 . The structure features a chloromethyl group at the 3-position of the triazole ring, which serves as a versatile handle for further synthetic modification, allowing for the creation of diverse derivatives through nucleophilic substitution reactions . The thiophene moiety at the 6-position is a common pharmacophore that can influence the compound's electronic properties and binding affinity to biological targets . Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have been extensively investigated as potent antitubulin agents . They are designed as rigid analogues of vascular-disrupting agents like Combretastatin A-4 (CA-4) and function by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics during cell division . This mechanism leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in proliferating cancer cells . Research has shown that such derivatives can bind effectively to the colchicine binding site on tubulin . Beyond oncology, the triazolopyridazine scaffold is also recognized as a key template in organic synthesis for developing therapeutic agents targeting other diseases, and it serves as a privileged structure in the search for tyrosine kinase modulators . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their intended purpose.

Properties

IUPAC Name

3-(chloromethyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c11-6-10-13-12-9-4-3-7(14-15(9)10)8-2-1-5-16-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGAAQOGHLSULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CCl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SARs) based on recent research findings.

Chemical Structure and Properties

The compound's structure consists of a triazolo ring fused to a pyridazine moiety, with a chloromethyl group and a thiophene substituent. This unique configuration is believed to contribute significantly to its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit moderate to significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 1.06 µM against A549 (lung cancer), 1.23 µM against MCF-7 (breast cancer), and 2.73 µM against HeLa (cervical cancer) cells . Although specific data for this compound is limited, the structural similarities suggest potential for comparable activity.

The mechanism by which triazolo-pyridazines exert their effects typically involves inhibition of key kinases such as c-Met. The binding affinity and inhibition potency can be influenced by structural modifications. For example, compounds that bind effectively to the ATP-binding site of kinases have shown promising results in overcoming drug resistance .

Structure-Activity Relationships (SAR)

SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of triazolo-pyridazine derivatives. The introduction of halogen atoms or different heterocycles can enhance cytotoxicity and kinase inhibitory activity. For example:

  • Halogen Substitution : Halogens at specific positions on the aromatic ring have been shown to modulate cytotoxicity levels.
  • Heterocyclic Moieties : Incorporating different heterocycles can improve binding interactions with target proteins.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33
Foretinib (Control)A5490.090
Foretinib (Control)MCF-7Not Detected
Foretinib (Control)HeLaNot Detected

Case Studies

In one study focused on the synthesis and evaluation of triazolo-pyridazine derivatives, researchers found that certain compounds not only inhibited c-Met kinase but also induced apoptosis in cancer cells through cell cycle arrest mechanisms. The results indicated that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to selectively target tumor cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is versatile, with modifications at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Compound Name Substituents (Position 3) Substituents (Position 6) Key Features Reference
Target Compound Chloromethyl Thiophen-2-yl Reactive chloromethyl allows for functionalization; thiophene enhances π-π interactions.
TPA023 2-Fluorophenyl 2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy Selective GABAA receptor agonist (α2/α3); anxiolytic without sedation.
MRK-696 2-Fluorophenyl 2-Methyl-2H-1,2,4-triazol-3-ylmethoxy Reinforces GABAergic signaling; used in addiction studies.
Compound 4e 4-Methoxyphenyl 2-Benzylidenehydrazinyl Exhibits moderate antimicrobial activity; synthesized via hydrazine condensation.
Compound 6 (Vitas-M, STK651245) Trifluoromethyl 1H-Indol-3-yl ethylamine BRD4 bromodomain inhibitor; high binding affinity in cancer studies.
Compound 27 (ChemDiv, Z606-3990) Cyclobutyl 4-Isopropylpiperazino PDE4 inhibitor; selective for PDE4 isoforms.
Compound 2a Chloromethyl Unspecified Synthesized but showed no antihypertensive activity.

Physicochemical Properties

Property Target Compound TPA023 Compound 6 (STK651245)
Molecular Weight ~335 g/mol (estimated) 394.39 g/mol 402.36 g/mol
LogP ~2.5 (predicted) 3.1 3.8
Solubility Low in water Moderate in DMSO Low in aqueous buffers
Key Functional Groups Chloromethyl, Thiophene Fluorophenyl, Triazole Trifluoromethyl, Indole

Key Research Findings

Synthetic Flexibility : The triazolo[4,3-b]pyridazine core allows diverse substitutions, enabling tailored bioactivity (e.g., anxiolytic vs. anticancer) .

Role of Chloromethyl Group : While reactive, chloromethyl derivatives (e.g., Compound 2a) may lack direct bioactivity without further functionalization .

Thiophene vs. Aromatic Moieties : Thiophen-2-yl enhances electronic properties but may reduce solubility compared to phenyl or indole groups .

Preparation Methods

Starting Materials and Core Construction

The synthesis generally begins with appropriately substituted pyridazine derivatives, often 3,6-dichloropyridazine, which serves as a versatile precursor for introducing both the chloromethyl and thiophen-2-yl substituents after ring fusion.

  • 3,6-Dichloropyridazine is a common starting point for preparing triazolo-pyridazine cores due to its reactive chlorine atoms at both the 3- and 6-positions, which can be selectively substituted or transformed during synthesis.

  • The triazolo ring is typically formed by cyclization reactions involving hydrazine derivatives or related nitrogen nucleophiles reacting with the pyridazine ring, leading to the fusedtriazolo[4,3-b]pyridazine system.

Formation of the Triazolo[4,3-b]pyridazine Core

The key cyclization step involves reacting hydrazine hydrate with 3,6-dichloropyridazine or related intermediates under reflux in ethanol or acetic acid. This step forms the triazolo ring fused to the pyridazine nucleus.

  • Typical conditions : Hydrazine hydrate, EtOH, 80 °C, 3–5 hours.

  • This cyclization is followed by purification steps such as recrystallization or chromatography to isolate the triazolo-pyridazine intermediate.

Functionalization at the 3-Position to Introduce the Chloromethyl Group

The chloromethyl substituent at position 3 is introduced by alkylation of the triazolo-pyridazine intermediate bearing a reactive site at this position.

  • One approach involves the reaction of the 3-hydroxy or 3-lactam oxygen of the triazolo-pyridazine with chloroacetyl chloride under reflux in acetic acid, leading to the formation of the 3-(chloromethyl) derivative.

  • Typical reaction conditions :

Step Reagents Conditions Product Yield (%) Source
Alkylation at 3-position Chloroacetyl chloride Acetic acid, reflux, 4 hours 3-(Chloromethyl) derivative 68
  • Alternatively, alkylation can be performed using alkyl halides (e.g., chloromethyl halides) in the presence of strong bases such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25 °C.

Alternative Synthetic Routes and Variations

  • Some syntheses start from 3-amino-6-chloropyridazine reacting with hydrazine and subsequent cyclization to form the triazolo-pyridazinone core, which is then functionalized further.

  • The use of carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol can be applied for ring modifications or intermediate formation, followed by acid-mediated cyclization.

  • Oxidation and reduction steps can be employed to modify the triazolo-pyridazine core for further functionalization, though these are less common in the direct preparation of the chloromethyl derivative.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Notes Yield (%) Reference
1 Starting material preparation 3,6-Dichloropyridazine Commercially available or synthesized -
2 Cyclization to form triazolo-pyridazine Hydrazine hydrate, EtOH, 80 °C, 3–5 h Forms fused triazolo ring Moderate
3 Introduction of thiophen-2-yl group Thiophene boronic acid, Pd(dppf)Cl₂, K₂CO₃, 80 °C, 15 h Suzuki coupling replaces Cl at 6-position Good
4 Alkylation at 3-position (chloromethyl) Chloroacetyl chloride, AcOH, reflux, 4 h Yields 3-(chloromethyl) derivative 68

Research Findings and Considerations

  • The choice of palladium catalyst and base is critical for efficient Suzuki coupling to introduce the thiophen-2-yl substituent with high regioselectivity and yield.

  • Alkylation at the 3-position requires careful control of reaction temperature and stoichiometry to avoid over-alkylation or side reactions.

  • The fused triazolo-pyridazine core is sensitive to harsh acidic or basic conditions that may cause ring opening or rearrangement; hence, mild conditions are preferred during functionalization.

  • The chloromethyl group introduced at position 3 serves as a versatile handle for further derivatization or conjugation in medicinal chemistry applications.

Q & A

Q. 1.1. What are the optimal synthetic routes for 3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous compounds are synthesized via reactions between halogenated pyridazine precursors and thiol-containing substituents under basic conditions. Key parameters include:

  • Temperature : Controlled heating (60–100°C) to facilitate ring closure while avoiding side reactions .
  • Solvents : Polar aprotic solvents like DMF or DMSO enhance reactivity of thiol intermediates .
  • Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) improves nucleophilic substitution efficiency .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound with >95% purity.

Q. 1.2. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • 1H/13C NMR : The thiophen-2-yl group exhibits distinct aromatic proton signals at δ 7.2–7.8 ppm, while the chloromethyl (-CH2Cl) group resonates as a singlet at δ 4.5–4.8 ppm. The triazolo[4,3-b]pyridazine core shows characteristic downfield shifts for N-bound protons .
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z ~292 (M+H)+ confirms the molecular formula C11H8ClN4S. Fragmentation patterns (e.g., loss of Cl or thiophene) validate substituent positions .

Advanced Research Questions

Q. 2.1. What strategies enhance biological activity by modifying the chloromethyl group while maintaining stability?

  • Functionalization : Replace -CH2Cl with -CH2OR (R = alkyl, aryl) via nucleophilic substitution to improve solubility and reduce reactivity. For example, ether derivatives show enhanced stability in physiological buffers .
  • Bioisosteres : Substitute -CH2Cl with -CH2NH2 or -CH2SH to retain steric bulk while introducing hydrogen-bonding capabilities, as seen in kinase inhibitor analogs .
  • Prodrug Design : Convert -CH2Cl to a hydrolyzable ester (-CH2OCOOR) to control release kinetics, a method validated in related triazolo derivatives .

Q. 2.2. How does the triazolo[4,3-b]pyridazine core contribute to kinase inhibition, and which structural analogs show promise?

The planar triazolo-pyridazine system facilitates π-π stacking with kinase ATP-binding pockets. Critical modifications include:

  • Substituent Positioning : 6-Thiophen-2-yl groups enhance hydrophobic interactions, while 3-chloromethyl groups stabilize binding via van der Waals contacts. Analogs with 6-aryl substituents (e.g., 4-ethoxyphenyl) exhibit IC50 values <100 nM against c-Met kinase .
  • Heterocyclic Replacements : Pyridazine-to-pyridine ring substitution reduces potency, highlighting the core’s electronic specificity for kinase active sites .

Q. 2.3. What computational methods predict binding affinity with targets like c-Met kinase?

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s chloromethyl group and kinase hinge regions (e.g., Met1160 in c-Met). Scoring functions prioritize derivatives with hydrogen bonds to backbone amides .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Compounds with low RMSD (<2 Å) and consistent interaction profiles (e.g., with Asp1222) correlate with experimental IC50 values .

Data Contradiction Analysis

Q. 3.1. Why do some triazolo derivatives lose thrombin inhibition but exhibit antiproliferative effects?

Structural studies reveal that replacing benzamidine (a thrombin-active moiety) with the triazolo[4,3-b]pyridazine group eliminates key ionic interactions with thrombin’s S1 pocket. However, the triazolo core’s planar geometry enables intercalation into DNA or inhibition of tubulin polymerization, triggering apoptosis in cancer cells. For example, ester derivatives (e.g., R2 = Et) show EC50 values of 1–5 µM in endothelial cell proliferation assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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